molecular formula C16H16OS2 B7794457 Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate CAS No. 887569-88-2

Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate

Cat. No.: B7794457
CAS No.: 887569-88-2
M. Wt: 288.4 g/mol
InChI Key: NYOCNDUFOYYUCF-UHFFFAOYSA-N
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Description

Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate is an organic compound with the molecular formula C16H18OS2 It is a derivative of benzenecarbodithioate, characterized by the presence of a phenyl group, a methoxy group, and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate typically involves the reaction of 4-methoxy-2,5-dimethylbenzenecarbodithioic acid with phenyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, resulting in the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-methoxybenzenecarbodithioate: Lacks the two methyl groups, resulting in different chemical properties and reactivity.

    Phenyl 2,5-dimethylbenzenecarbodithioate: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    Phenyl 4-methoxy-2,5-dimethylbenzenesulfonate: Contains a sulfonate group instead of a carbodithioate group, leading to different chemical behavior.

Uniqueness

Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and methyl groups enhances its solubility and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS2/c1-11-10-15(17-3)12(2)9-14(11)16(18)19-13-7-5-4-6-8-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOCNDUFOYYUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(=S)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229575
Record name Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887569-88-2
Record name Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887569-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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